2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Description
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride (CAS: 1249130-32-2) is a substituted ethanamine derivative with a molecular formula of C₁₂H₁₈ClNS and a molecular weight of 243.80 g/mol . The compound features a 3-chlorophenyl group and a 2-methylpropylsulfanyl (isobutylthio) moiety attached to the central ethanamine backbone. As a hydrochloride salt, it is likely designed to enhance solubility and stability for pharmaceutical or biochemical applications. Current data gaps include melting/boiling points, solubility, and detailed toxicity profiles .
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIRCDAOXHNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, 2-methylpropyl mercaptan, and ethanamine.
Formation of Intermediate: The first step involves the reaction of 3-chlorobenzaldehyde with 2-methylpropyl mercaptan in the presence of a suitable catalyst to form an intermediate compound.
Amine Addition: The intermediate compound is then reacted with ethanamine under controlled conditions to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to control temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted phenylpropylamines.
Scientific Research Applications
Scientific Research Applications
The compound has been utilized in various research domains, including:
1. Chemistry
- Building Block : It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique functional groups facilitate diverse chemical reactions such as oxidation, reduction, and substitution.
2. Biology
- Enzyme Inhibition : Studies have indicated that the compound can inhibit specific enzymes involved in metabolic pathways, which may be relevant for treating metabolic disorders or diseases .
- Receptor Binding : The compound has shown potential in binding selectively to certain receptors, modulating neurotransmitter systems and influencing physiological responses .
3. Medicine
- Therapeutic Investigations : Preliminary research suggests its potential therapeutic effects in treating conditions such as neurodegenerative diseases due to its ability to inhibit enzymes like acetylcholinesterase.
4. Industry
- Material Development : The compound is also explored for its applications in developing new materials and chemical processes due to its reactivity and stability.
Case Studies
- Biological Activity Assessment : Research conducted on the biological activity of this compound revealed its potential as an enzyme inhibitor. For instance, studies demonstrated that derivatives of similar structures exhibited significant inhibitory effects against common enzymes implicated in neurodegenerative diseases.
- Synthesis and Characterization : A study focused on the synthesis routes highlighted the efficiency of using automated reactors for large-scale production while maintaining high purity levels through crystallization and filtration processes.
- Pharmacological Investigations : Clinical studies are ongoing to evaluate the therapeutic potential of this compound in treating conditions related to neurotransmitter imbalances, showcasing its relevance in pharmacology .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Features and Properties
Key Observations:
QD-8075 shares the sulfanyl-ethylamine backbone and hydrochloride salt with the target compound but lacks the 3-chlorophenyl group . This structural simplification reduces molecular weight (175.70 vs. 243.80) and may alter hydrophobicity and receptor-binding properties .
Thiazole Derivative (CAS 690632-12-3) replaces the sulfanyl group with a thiazole ring, introducing aromaticity and rigidity. The monohydrate form (279.18 g/mol) suggests higher polarity compared to the target compound .
N-(2-Methylpropyl)benzenecarboximidamide hydrochloride features a carboximidamide group instead of sulfanyl or thiazole moieties.
Physicochemical and Pharmacological Implications
Solubility and Bioavailability:
- The hydrochloride salt in the target compound and analogues (e.g., QD-8075) improves aqueous solubility compared to free bases.
- The thiazole-containing derivative (CAS 690632-12-3), as a monohydrate, may exhibit higher crystallinity and lower solubility in non-polar solvents than the target compound .
Ligand-Protein Interactions (Hypothetical):
- Glide Docking Studies: highlights that compounds with balanced hydrophobicity (e.g., 3-chlorophenyl) and minimized charged-group solvent exposure (e.g., sulfanyl vs. thiazole) achieve better enrichment in virtual screens .
Table 2: Commercial Availability and Pricing
- The target compound lacks explicit commercial listings, suggesting it may require custom synthesis. In contrast, thiazole and carboximidamide derivatives are commercially accessible, albeit at high costs .
Biological Activity
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride, also known by its CAS number 1311314-56-3, is a compound belonging to the phenylpropylamine class. Its unique structure, featuring a chlorophenyl group and a sulfanyl moiety, suggests potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
The molecular formula of this compound is C12H19ClNS, with a molecular weight of approximately 280.3 g/mol. The compound is characterized by its enhanced solubility due to the hydrochloride form, which is beneficial for biological assays and therapeutic applications .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound has been shown to bind selectively to certain receptors, potentially modulating neurotransmitter systems. This binding can lead to altered physiological responses.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. This inhibition could affect cellular processes and metabolic functions .
- Signal Transduction Modulation : The compound may influence intracellular signaling pathways, which are critical for various cellular functions including growth and differentiation .
Antioxidant and Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant and antimicrobial activities. These properties are crucial in developing therapeutic agents against oxidative stress-related diseases and infections .
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Anticancer Activity : A study investigating similar phenylpropylamines demonstrated their potential as anticancer agents through cell cycle arrest mechanisms in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported between 2.34 µg/mL and 91.00 µg/mL, indicating varying levels of potency .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds against neurodegenerative diseases by reducing oxidative stress markers in neuronal cells .
Research Applications
Due to its biological activity, this compound is utilized in various research fields:
- Pharmacology : Investigated for potential therapeutic effects in treating neurological disorders.
- Biochemistry : Used as a tool for studying enzyme kinetics and receptor pharmacology.
Summary of Findings
| Activity | Description | IC50 Values |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | Not specified |
| Antimicrobial | Exhibits activity against various pathogens | Not specified |
| Anticancer | Induces cell cycle arrest in cancer cells | MCF-7: 2.34 - 91.00 µg/mL |
| Neuroprotective | Protects neuronal cells from oxidative damage | Not specified |
Q & A
Q. What are the recommended synthetic routes for 2-(3-chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves multi-step reactions, starting with a phenethylamine core. A plausible route includes:
Alkylation : Introduce the 3-chlorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution.
Thiolation : Incorporate the (2-methylpropyl)sulfanyl group using a thiol-ene reaction or coupling with a thiolating agent (e.g., (2-methylpropyl)thiol under basic conditions).
Salt Formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt.
- Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group.
- Catalytic agents like BF₃·Et₂O may enhance electrophilic aromatic substitution .
- Example Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | AlCl₃, 3-chlorobenzyl chloride, 80°C | 65–75 |
| 2 | Thiolation | (2-Methylpropyl)thiol, KOH, EtOH | 50–60 |
| 3 | Salt Formation | HCl gas, EtOH, RT | >90 |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity. The 3-chlorophenyl group shows aromatic protons at δ 7.2–7.5 ppm, while the sulfanyl moiety appears as a singlet near δ 1.2–1.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 288.07).
- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% deviation).
- X-ray Crystallography : Optional for absolute configuration confirmation .
Q. What solvent systems are suitable for solubility and formulation in biological assays?
- Methodological Answer :
- Polar Solvents : DMSO (10–50 mM stock solutions) for in vitro studies.
- Aqueous Buffers : Phosphate-buffered saline (PBS) at pH 7.4, with sonication for dispersion.
- Stability Note : Avoid prolonged exposure to light or moisture due to potential thioether oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring or sulfanyl group) impact serotonin receptor binding affinity?
- Methodological Answer :
- SAR Strategy : Compare analogs from literature (e.g., 2C-D, 2C-P) to assess substituent effects on 5-HT₂A receptor activity.
- Electron-Withdrawing Groups : Chlorine at the 3-position enhances receptor binding by reducing electron density.
- Sulfanyl Chain Length : Longer chains (e.g., propyl vs. methylpropyl) may alter lipophilicity and membrane permeability.
- Experimental Design :
- Radioligand displacement assays (³H-ketanserin) to measure Ki values.
- Functional assays (e.g., calcium flux) to assess biased agonism .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacological profile?
- Methodological Answer :
- In Vitro :
- HEK293 cells expressing human 5-HT₂A receptors for signaling pathways (e.g., β-arrestin recruitment vs. Gq activation).
- Microsomal stability assays (CYP450 enzymes) for metabolic profiling.
- In Vivo :
- Rodent models (e.g., head-twitch response in mice) to assess hallucinogenic potential.
- Dose-response studies (0.1–10 mg/kg, i.p.) with pharmacokinetic sampling .
Q. How can researchers resolve contradictions in reported activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets for variables like assay conditions (e.g., CHO vs. HEK cells) or stereochemistry (racemic vs. enantiopure forms).
- Control Experiments : Replicate key studies with standardized protocols (e.g., uniform buffer pH, temperature).
- Case Study : Discrepancies in 2C-T derivatives’ potency may arise from differences in functional assay endpoints (e.g., β-arrestin vs. PLC activation) .
Q. What advanced analytical techniques improve detection limits in pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/ACN).
- LLOQ : 0.1 ng/mL in plasma.
- Microsampling : Volumes ≤50 µL from rodents to reduce animal use .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
